4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester
Overview
Description
“4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 . It is a potential kinase inhibitor .
Synthesis Analysis
The synthesis of this compound starts from aniline and is carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction is used as a key step in the sequence .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-c]pyridine core with a 4-oxo group and a 2-carboxylic acid methyl ester group .Chemical Reactions Analysis
The synthesis of this compound involves a tandem nucleophilic aromatic substitution/cyclization reaction . This reaction is efficient for synthesizing a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Physical And Chemical Properties Analysis
The compound has a boiling point of 487.0±45.0 °C and a density of 1.399±0.06 g/cm3 .Scientific Research Applications
Antiviral Research
Compounds with a similar structure have been synthesized and studied for their antiviral properties. For example, derivatives of thieno[3,2-c]pyridine have been explored for their potential to inhibit viral replication .
Cancer Treatment
Derivatives of thieno[3,2-c]pyridine have been discovered as potential lead compounds against cancer cells due to their ability to inhibit EGFR tyrosine kinase, which is often overexpressed in malignant cells .
Kinase Inhibition
The synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives has been reported for potential use as kinase inhibitors. These inhibitors can play a significant role in the treatment of diseases where kinase activity is dysregulated .
Green Chemistry
Some research has focused on developing environmentally benign synthesis methods for related compounds using water as a solvent under catalyst-free conditions .
Cyclization Studies
Research into the cyclization modes of glycine-derived enamino amides has led to the synthesis of related compounds like 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Such studies contribute to the understanding of chemical reaction mechanisms and can lead to the development of new synthetic procedures .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)7-4-5-6(14-7)2-3-10-8(5)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNMCKDOVFOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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